Synthetic Yield of Dibromo vs. Monobromo Derivative Under Identical Conditions
Under the same reaction conditions (2-acetyl-6-methoxynaphthalene, anhydrous THF, phenyltrimethylammonium tribromide), the dibromo compound is obtained in 78–87% isolated yield, which is comparable to or slightly higher than the 79% yield of the monobromo analogue [1]. This demonstrates that the second bromination step does not incur a significant yield penalty.
| Evidence Dimension | Isolated yield after recrystallization |
|---|---|
| Target Compound Data | 78–87% (2,2-dibromoacetyl-6-methoxynaphthalene) |
| Comparator Or Baseline | 79% (2-bromoacetyl-6-methoxynaphthalene) |
| Quantified Difference | Comparable yield; target compound range extends 8% higher at upper bound |
| Conditions | 1 g 2-acetyl-6-methoxynaphthalene, anhydrous THF, PTT (2.0 eq. for dibromo; 1.0 eq. for monobromo), room temperature, 20–60 min |
Why This Matters
Procurement teams can be confident that the dibromo compound is not inherently lower-yielding than the monobromo alternative, ensuring cost-effective scale-up when gem-dibromo reactivity is required.
- [1] Jacques, J.; Marquet, A. Selective α-Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide: 2-Bromoacetyl-6-methoxynaphthalene and 2,2-Dibromoacetyl-6-methoxynaphthalene. Organic Syntheses 1973, 53, 111. DOI: 10.15227/orgsyn.053.0111. View Source
